molecular formula C24H34N6O4 B2600447 (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 898453-75-3

(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2600447
CAS RN: 898453-75-3
M. Wt: 470.574
InChI Key: ZYSCIZVAXZDVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H34N6O4 and its molecular weight is 470.574. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives showing variable and modest activity against investigated strains of bacteria and fungi. The study highlighted the potential of these compounds in antimicrobial applications, suggesting that modifications in the chemical structure could enhance their efficacy (Patel, Agravat, & Shaikh, 2011).

Neuroprotective and Enzyme Inhibition

  • Ozçelik et al. (2010) found that certain pyridazinone derivatives exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease. This suggests a potential therapeutic application in neurodegenerative diseases (Ozçelik, Gokçe, Orhan, Kaynak, & Şahin, 2010).

Analgesic and Anti-inflammatory Applications

  • Duendar, Gökçe, Küpeli, and Şahin (2007) investigated the analgesic and anti-inflammatory activities of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. The compounds did not show gastric ulcerogenic effects compared with reference NSAIDs, suggesting their potential as safer pain relievers and anti-inflammatory agents (Duendar, Gökçe, Küpeli, & Şahin, 2007).

Antinociceptive Properties

Herbicidal Activity

  • Hilton et al. (1969) discussed the modes of action of pyridazinone herbicides, including inhibition of photosynthesis and interference with chloroplast development, showcasing the versatility of pyridazinone derivatives in agricultural applications (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

properties

IUPAC Name

[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4/c1-5-27-8-10-28(11-9-27)21-6-7-22(26-25-21)29-12-14-30(15-13-29)24(31)18-16-19(32-2)23(34-4)20(17-18)33-3/h6-7,16-17H,5,8-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSCIZVAXZDVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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